(E)-2-Nitro-2-penten-1-ol

Description

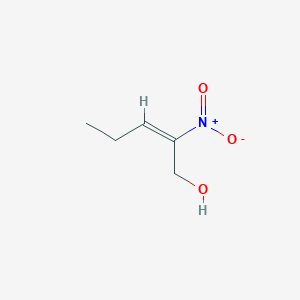

(E)-2-Nitro-2-penten-1-ol (C₅H₉NO₃) is an aliphatic nitro alcohol featuring a conjugated system with an (E)-configured double bond between C2 and C3, a hydroxyl group at C1, and a nitro (-NO₂) group at C2.

Properties

CAS No. |

138668-18-5 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(E)-2-nitropent-2-en-1-ol |

InChI |

InChI=1S/C5H9NO3/c1-2-3-5(4-7)6(8)9/h3,7H,2,4H2,1H3/b5-3+ |

InChI Key |

TXPLCKZGFUEFGF-UHFFFAOYSA-N |

SMILES |

CCC=C(CO)[N+](=O)[O-] |

Isomeric SMILES |

CC/C=C(\CO)/[N+](=O)[O-] |

Canonical SMILES |

CCC=C(CO)[N+](=O)[O-] |

Synonyms |

(E)-2-Nitro-2-penten-1-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

(E)-2-Penten-1-ol

Key Differences :

- Functional Groups : Lacks the nitro group at C2, retaining only the hydroxyl and alkene moieties.

- Acidity : The absence of the nitro group results in a less acidic hydroxyl group (higher pKa) compared to (E)-2-Nitro-2-penten-1-ol.

- Volatility : Gas chromatography (GC) data for (E)-2-penten-1-ol suggest moderate volatility due to its lower molecular weight (86.13 g/mol vs. 133.13 g/mol for the nitro analog) .

- Hazards : Likely flammable and mildly irritating, typical of primary alcohols.

(Z)-2-Penten-1-ol

Stereochemical and Solubility Contrasts :

- Isomerism : The (Z)-isomer’s steric hindrance around the double bond may reduce thermal stability compared to the (E)-isomer.

- Solubility : (Z)-2-Penten-1-ol is water-soluble and classified as a fatty alcohol, acting as a biomarker in food metabolism. The nitro derivative’s solubility is expected to be lower due to increased hydrophobicity .

Aromatic Nitro Compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone)

Nitro Group Effects :

- Hazards: Despite structural differences, nitro-containing compounds often require precautions against inhalation or skin contact. For example, 1-(2-Amino-6-nitrophenyl)ethanone mandates handling measures (P261, P262) despite incomplete toxicological data .

- Reactivity : Aromatic nitro groups are typically less reactive toward reduction than aliphatic nitro groups, suggesting this compound may participate more readily in redox reactions.

Data Table: Comparative Properties

Research Findings and Limitations

- Acidity and Reactivity: The nitro group in this compound likely enhances hydroxyl acidity, making it more reactive in nucleophilic substitutions compared to non-nitro analogs.

- Data Gaps : Experimental values for melting/boiling points, solubility, and toxicity of this compound remain unverified, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.